molecular formula C13H10F3N3O2 B3128959 3-nitro-N-{[3-(trifluoromethyl)phenyl]methyl}pyridin-2-amine CAS No. 339009-88-0

3-nitro-N-{[3-(trifluoromethyl)phenyl]methyl}pyridin-2-amine

Cat. No.: B3128959
CAS No.: 339009-88-0
M. Wt: 297.23 g/mol
InChI Key: GUAJVBPDASCJSD-UHFFFAOYSA-N
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Description

3-nitro-N-{[3-(trifluoromethyl)phenyl]methyl}pyridin-2-amine is an organic compound with the molecular formula C13H10F3N3O2. It is characterized by the presence of a nitro group, a trifluoromethyl group, and a pyridin-2-amine moiety.

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of “3-nitro-N-{[3-(trifluoromethyl)phenyl]methyl}pyridin-2-amine”. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-{[3-(trifluoromethyl)phenyl]methyl}pyridin-2-amine typically involves the reaction of 3-(trifluoromethyl)benzylamine with 2-chloropyridine in the presence of a base, followed by nitration. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are carried out at temperatures ranging from room temperature to reflux .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and amination reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-{[3-(trifluoromethyl)phenyl]methyl}pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-nitro-N-{[3-(trifluoromethyl)phenyl]methyl}pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

  • 3-nitro-N-{[4-(trifluoromethyl)phenyl]methyl}pyridin-2-amine
  • 3-nitro-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide

Uniqueness

3-nitro-N-{[3-(trifluoromethyl)phenyl]methyl}pyridin-2-amine is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both a nitro group and a trifluoromethyl group provides a combination of electronic and steric effects that can be leveraged in various applications .

Properties

IUPAC Name

3-nitro-N-[[3-(trifluoromethyl)phenyl]methyl]pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O2/c14-13(15,16)10-4-1-3-9(7-10)8-18-12-11(19(20)21)5-2-6-17-12/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAJVBPDASCJSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CNC2=C(C=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601186324
Record name 3-Nitro-N-[[3-(trifluoromethyl)phenyl]methyl]-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601186324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339009-88-0
Record name 3-Nitro-N-[[3-(trifluoromethyl)phenyl]methyl]-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339009-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitro-N-[[3-(trifluoromethyl)phenyl]methyl]-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601186324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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